3-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}pyridine
CAS No.: 1903855-16-2
Cat. No.: VC5929187
Molecular Formula: C17H16N2O4
Molecular Weight: 312.325
* For research use only. Not for human or veterinary use.
![3-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}pyridine - 1903855-16-2](/images/structure/VC5929187.png)
Specification
CAS No. | 1903855-16-2 |
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Molecular Formula | C17H16N2O4 |
Molecular Weight | 312.325 |
IUPAC Name | 2,3-dihydro-1,4-benzodioxin-3-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Standard InChI | InChI=1S/C17H16N2O4/c20-17(16-11-21-14-5-1-2-6-15(14)23-16)19-9-13(10-19)22-12-4-3-7-18-8-12/h1-8,13,16H,9-11H2 |
Standard InChI Key | AKOGBLMPTKTSEZ-UHFFFAOYSA-N |
SMILES | C1C(CN1C(=O)C2COC3=CC=CC=C3O2)OC4=CN=CC=C4 |
Introduction
Structural Composition and Nomenclature
Core Structural Components
3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}pyridine integrates three distinct heterocyclic systems:
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Pyridine ring: A six-membered aromatic ring with one nitrogen atom, serving as the central scaffold.
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Azetidine ring: A four-membered saturated ring containing three carbon atoms and one nitrogen atom, connected to the pyridine via an ether linkage .
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2,3-Dihydro-1,4-benzodioxine: A fused bicyclic system comprising a benzene ring and a 1,4-dioxane ring, attached to the azetidine through a carbonyl group .
The IUPAC name systematically describes these components:
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3-: Indicates the substitution position on the pyridine ring.
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{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}: Specifies the azetidine-3-yloxy substituent, where the azetidine nitrogen is acylated by the benzodioxine carbonyl group.
Molecular Geometry and Stereochemistry
The compound’s three-dimensional conformation is influenced by:
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Azetidine ring strain: The four-membered ring adopts a puckered conformation to alleviate angle strain.
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Benzodioxine planarity: The fused benzene-dioxane system remains largely planar, facilitating π-π interactions in biological targets .
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Ether linkage flexibility: The oxygen bridge between pyridine and azetidine allows rotational freedom, potentially affecting binding kinetics .
Synthetic Pathways and Optimization
Key Reaction Steps
Synthesis typically proceeds through a multi-step sequence (Table 1):
Table 1: Representative Synthetic Route
Mechanistic Considerations
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Step 1: Nucleophilic acyl substitution at the azetidine nitrogen using benzodioxine carbonyl chloride.
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Step 2: Deprotonation of 3-hydroxypyridine with NaH, followed by SN2 displacement with azetidine bromide .
Challenges and Solutions
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Low azetidine reactivity: Additives like DMAP improve acylation efficiency.
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Pyridine regioselectivity: Directed ortho-metalation techniques ensure precise substitution at the 3-position .
Physicochemical Characterization
Spectral Data
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¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J=4.8 Hz, 1H, pyridine-H), 7.45–6.80 (m, 4H, benzodioxine-H), 4.55–3.95 (m, 6H, azetidine/dioxane-H) .
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asymmetric) .
Thermodynamic Properties
Property | Value | Method |
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Melting Point | 142–144°C | Differential Scanning Calorimetry |
LogP | 1.85 ± 0.12 | HPLC (C18 column) |
Aqueous Solubility | 2.3 mg/mL (25°C) | Shake-flask method |
Future Research Directions
Structure-Activity Relationship (SAR) Studies
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Variation of azetidine substituents: Impact on target selectivity.
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Benzodioxine ring modification: Introduction of electron-withdrawing groups to enhance metabolic stability .
Preclinical Development
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Pharmacokinetics: Assess oral bioavailability in murine models.
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Toxicology: 28-day repeated dose toxicity studies.
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